molecular formula C14H13Cl2OP B14321518 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one CAS No. 109011-58-7

4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one

Cat. No.: B14321518
CAS No.: 109011-58-7
M. Wt: 299.1 g/mol
InChI Key: BYYUHWYRDXOWLU-UHFFFAOYSA-N
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Description

4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one is a complex organophosphorus compound This compound is characterized by the presence of chlorine, methyl, and phenyl groups attached to a phosphepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biochemical outcomes. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one: shares similarities with other organophosphorus compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, methyl, and phenyl groups attached to a phosphepin ring makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

109011-58-7

Molecular Formula

C14H13Cl2OP

Molecular Weight

299.1 g/mol

IUPAC Name

4,5-dichloro-3,6-dimethyl-1-phenyl-1λ5-phosphepine 1-oxide

InChI

InChI=1S/C14H13Cl2OP/c1-10-8-18(17,12-6-4-3-5-7-12)9-11(2)14(16)13(10)15/h3-9H,1-2H3

InChI Key

BYYUHWYRDXOWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(C=C(C(=C1Cl)Cl)C)C2=CC=CC=C2

Origin of Product

United States

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